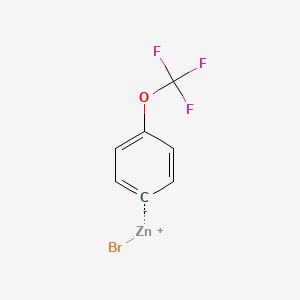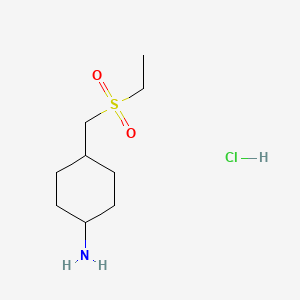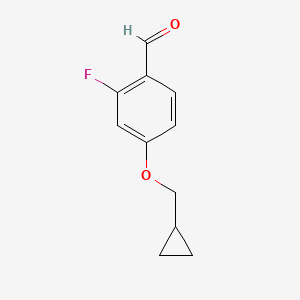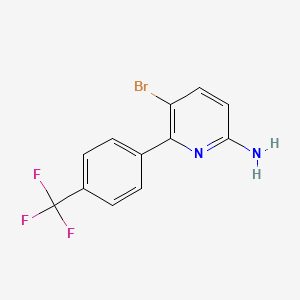
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide
Vue d'ensemble
Description
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide, also known as DCBS, is an important organic synthesis reagent that has been widely used in organic synthesis and biochemical research. DCBS is a versatile reagent with many advantages and potential applications in the laboratory.
Applications De Recherche Scientifique
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has been widely used in organic synthesis and biochemical research. It has been used in the synthesis of various organic compounds, such as chiral compounds and heterocycles. (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has also been used in the synthesis of peptides and proteins, as well as in the synthesis of various pharmaceuticals. In addition, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has been used in the synthesis of various polymers, such as poly(ethylene glycol) and poly(vinyl alcohol).
Mécanisme D'action
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide acts as an electron-withdrawing reagent, which allows for the selective reduction of aldehydes and ketones. This is because the electron-withdrawing effect of the 3,5-dichlorobenzylidene group increases the electron density at the carbon atom, which makes it more susceptible to reduction. In addition, the sulfinamide group of (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide acts as a nucleophile, which helps to facilitate the reaction.
Biochemical and Physiological Effects
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is its high selectivity and reactivity, which makes it an ideal reagent for organic synthesis. (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is also relatively stable and can be stored for long periods of time. However, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide can be toxic and can cause skin and eye irritation, so it should be handled with care. In addition, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is a flammable reagent and should be stored in a cool, dry place away from sources of ignition.
Orientations Futures
(R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has many potential future applications in the laboratory. It can be used in the synthesis of various organic compounds, such as chiral compounds and heterocycles. In addition, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide could be used in the synthesis of various polymers, such as poly(ethylene glycol) and poly(vinyl alcohol). (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide could also be used in the synthesis of various pharmaceuticals and in the development of new drugs. Finally, (R,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide could be used in the development of new catalysts and in the study of enzyme inhibition.
Propriétés
IUPAC Name |
(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEXDKSDXMGGPK-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)

